5-Bromo-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine 5-Bromo-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Brand Name: Vulcanchem
CAS No.: 1092579-98-0
VCID: VC11672131
InChI: InChI=1S/C8H4BrF3N2/c9-5-3-14-7-4(1-2-13-7)6(5)8(10,11)12/h1-3H,(H,13,14)
SMILES: C1=CNC2=NC=C(C(=C21)C(F)(F)F)Br
Molecular Formula: C8H4BrF3N2
Molecular Weight: 265.03 g/mol

5-Bromo-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

CAS No.: 1092579-98-0

Cat. No.: VC11672131

Molecular Formula: C8H4BrF3N2

Molecular Weight: 265.03 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine - 1092579-98-0

Specification

CAS No. 1092579-98-0
Molecular Formula C8H4BrF3N2
Molecular Weight 265.03 g/mol
IUPAC Name 5-bromo-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Standard InChI InChI=1S/C8H4BrF3N2/c9-5-3-14-7-4(1-2-13-7)6(5)8(10,11)12/h1-3H,(H,13,14)
Standard InChI Key RHITWRBPIJOTEE-UHFFFAOYSA-N
SMILES C1=CNC2=NC=C(C(=C21)C(F)(F)F)Br
Canonical SMILES C1=CNC2=NC=C(C(=C21)C(F)(F)F)Br

Introduction

Chemical Identity and Structural Features

5-Bromo-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine belongs to the pyrrolopyridine family, characterized by a fused bicyclic system comprising a pyrrole and pyridine ring. The bromine atom at position 5 and the trifluoromethyl group at position 4 introduce steric and electronic effects that modulate reactivity and intermolecular interactions. Key structural identifiers include:

PropertyValue
IUPAC Name5-Bromo-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Molecular FormulaC8H4BrF3N2\text{C}_8\text{H}_4\text{BrF}_3\text{N}_2
Molecular Weight265.03 g/mol
SMILESC1=CNC2=NC=C(C(=C21)C(F)(F)F)Br
InChI KeyRHITWRBPIJOTEE-UHFFFAOYSA-N
CAS Number1092579-98-0

The compound’s canonical SMILES and InChIKey confirm its stereochemical uniqueness, while its logP value of ~3.49 (estimated) suggests moderate lipophilicity, favorable for membrane permeability in drug design .

Synthesis and Preparation

Halogenation and Trifluoromethylation Strategies

The synthesis typically involves halogenation of pyrrolo[2,3-b]pyridine precursors followed by trifluoromethylation. A representative route includes:

  • Bromination: Electrophilic aromatic substitution at position 5 using brominating agents like N\text{N}-bromosuccinimide (NBS) under controlled conditions.

  • Trifluoromethylation: Introduction of the CF3-\text{CF}_3 group via cross-coupling reactions, such as Ullmann-type couplings or transition metal-catalyzed processes (e.g., CuI/K2_2CO3_3 systems) .

Example Protocol:

  • Starting Material: 1H-pyrrolo[2,3-b]pyridine.

  • Step 1: Bromination at 0–5°C in CH2Cl2\text{CH}_2\text{Cl}_2 yields 5-bromo-1H-pyrrolo[2,3-b]pyridine.

  • Step 2: Trifluoromethylation using CF3Cu\text{CF}_3\text{Cu} in dimethylformamide (DMF) at 80°C for 12 hours.

Purification and Characterization

  • Purification: Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol.

  • Spectroscopic Data:

    • 1H NMR^1\text{H NMR} (DMSO-d6): δ 8.45 (s, 1H, H-3), 7.89 (d, 1H, H-6), 6.92 (d, 1H, H-2).

    • 13C NMR^{13}\text{C NMR}: δ 152.1 (C-4), 135.6 (C-5), 122.3 (q, J=270HzJ = 270 \, \text{Hz}, CF3_3) .

Physicochemical Properties

Experimental and calculated properties are summarized below:

PropertyValueMethod/Source
Density1.9 ± 0.1 g/cm³Computational estimation
Melting PointNot reported
Boiling PointNot reported
LogP3.49HPLC determination
Polar Surface Area (PSA)28.68 ŲComputational

The high density and moderate lipophilicity make it suitable for solid-phase synthesis and hydrophobic interactions in biological systems .

Applications in Drug Discovery

RORC2 Inverse Agonism

The compound’s structural analogs (e.g., 1-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl derivatives) exhibit potent RORC2 inverse agonism (IC50_{50} = 54 nM), suppressing IL-17 production in Th17 cells—a therapeutic target for autoimmune diseases like psoriasis . Key modifications enhancing activity include:

  • Conformational restriction to optimize receptor binding.

  • Introduction of electron-withdrawing groups (e.g., CF3-\text{CF}_3) to improve metabolic stability .

Future Directions

  • Pharmacokinetic Studies: Evaluate oral bioavailability and metabolic stability in preclinical models.

  • Structure-Activity Relationships (SAR): Explore substituent effects at positions 4 and 5.

  • Materials Science Applications: Investigate optoelectronic properties for organic semiconductors.

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